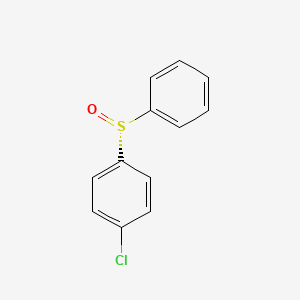

(R)-p-Chlorophenyl phenyl sulfoxide

描述

Structure

3D Structure

属性

IUPAC Name |

1-chloro-4-[(R)-phenylsulfinyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClOS/c13-10-6-8-12(9-7-10)15(14)11-4-2-1-3-5-11/h1-9H/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVFHWFVEIJJKX-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[S@@](=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthesis Methodologies for R P Chlorophenyl Phenyl Sulfoxide

Enantioselective Oxidation Strategies of Prochiral Sulfides

The direct oxidation of p-chlorophenyl phenyl sulfide (B99878) presents a highly efficient route to obtaining the desired (R)-sulfoxide. This approach is broadly categorized into catalytic asymmetric sulfoxidation and biocatalytic methods.

Catalytic Asymmetric Sulfoxidation

Catalytic asymmetric sulfoxidation involves the use of a chiral catalyst to control the stereochemical outcome of the oxidation of the prochiral sulfide. This can be achieved through various systems, including metal-based catalysts and organocatalysts.

Metal complexes are widely employed for the asymmetric oxidation of sulfides. researchgate.net Titanium-based systems, in particular, have demonstrated considerable success. A notable example involves the use of a titanium complex derived from (R)-6,6'-dibromo-BINOL as the chiral ligand and 70% aqueous tert-butyl hydroperoxide (TBHP) as the oxidant. This system has been shown to effectively oxidize a range of aryl alkyl and aryl benzyl (B1604629) sulfides, yielding the corresponding sulfoxides in good yields (72-80%) and high enantiomeric excess (78-95% ee). researchgate.net Another effective titanium-based system utilizes a Ti(Oi-Pr)4/DET ratio of 1:4 in dichloroethane, which has been successful in producing methyl p-tolyl sulfoxide (B87167) with high enantioselectivity. ucc.ie

Iron catalysts have also been explored for this transformation. Chiral Fe/6,6'-bis(oxazolinyl)-2,2'-bipyridine (bipybox) complexes, generated in situ, have been used with aqueous H2O2 to oxidize aromatic sulfides. While the oxidation of 4-chlorophenyl methyl sulfide with an electron-withdrawing chloro group resulted in slightly decreased enantioselectivity (86:14 er), other substrates have shown high enantioselectivities, up to 98.5:1.5 er. ulaval.ca

Molybdenum and vanadium complexes have also been utilized in asymmetric sulfoxidation. researchgate.net For instance, a catalyst prepared from MoO2(acac)2 has been used to prepare p-tolyl methyl sulfoxide in good yield with 81% ee. wiley-vch.de

Here is an interactive data table summarizing the metal-catalyzed systems:

Interactive Table: Metal-Catalyzed Asymmetric Sulfoxidation| Catalyst System | Oxidant | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Ti/(R)-6,6'-dibromo-BINOL | 70% aq. TBHP | Aryl alkyl/benzyl sulfides | 72-80 | 78-95 | researchgate.net |

| Ti(Oi-Pr)4/DET (1:4) | TBHP | Methyl p-tolyl sulfide | High | High | ucc.ie |

| Fe/bipybox | aq. H2O2 | 4-chlorophenyl methyl sulfide | - | 86:14 er | ulaval.ca |

| MoO2(acac)2/ligand | - | p-tolyl methyl sulfoxide | Good | 81 | wiley-vch.de |

While metal-catalyzed systems are prevalent, organocatalytic approaches offer an alternative, metal-free strategy for asymmetric sulfoxidation. These methods often rely on the use of chiral organic molecules to induce enantioselectivity. Research in this area continues to develop, providing environmentally benign alternatives to metal catalysts.

Biocatalysis presents a powerful and highly selective method for the synthesis of chiral sulfoxides. mdpi.com Flavin-containing monooxygenases (FMOs) from bacterial sources have been shown to be effective biocatalysts. For instance, a mutant of an FMO was able to produce (S)-methyl p-chlorophenyl sulfoxide with 61% ee and a 43% conversion. mdpi.com Another bacterial FMO, NiFMO, yielded (S)-methyl p-chlorophenyl sulfoxide with an enantiomeric excess of around 80%. mdpi.com Whole-cell systems, such as the fungus Aspergillus niger, have also been used for the asymmetric oxidation of sulfides, although early examples with benzyl phenyl sulfide resulted in modest enantiopurity. ucc.ie The use of nitrobenzene (B124822) dioxygenase has also been explored, with retention times for (R)- and (S)-p-chlorophenyl methyl sulfoxide being determined by HPLC. technion.ac.il

Here is an interactive data table summarizing the biocatalytic systems:

Interactive Table: Biocatalytic Sulfoxidation| Biocatalyst | Substrate | Product Configuration | Enantiomeric Excess (ee %) | Conversion (%) | Reference |

|---|---|---|---|---|---|

| mFMO (mutant) | p-chlorothioanisole | (S) | 61 | 43 | mdpi.com |

| NiFMO | p-chlorothioanisole | (S) | ~80 | - | mdpi.com |

| Aspergillus niger | Benzyl phenyl sulfide | - | Modest | - | ucc.ie |

Chiral Auxiliary-Mediated Sulfoxide Synthesis

An alternative to the direct enantioselective oxidation of prochiral sulfides is the use of chiral auxiliaries. This method involves the reaction of a prochiral sulfur compound with a chiral auxiliary to form diastereomers, which can then be separated and converted to the desired enantiopure sulfoxide.

The Andersen synthesis is a classic and widely used method for preparing enantiomerically pure sulfoxides. medcraveonline.com This approach involves the nucleophilic substitution of a diastereomerically pure menthyl p-toluenesulfinate with a Grignard reagent, proceeding with complete inversion of configuration at the sulfur atom. medcraveonline.com This method is particularly useful for the synthesis of p-tolyl alkyl or aryl sulfoxides. medcraveonline.com The absolute configuration of (+)-methyl p-tolyl sulfoxide, synthesized via the Andersen-Mislow procedure, was confirmed by X-ray analysis. researchgate.net Modifications to this method have been developed to broaden its scope and improve its efficiency. The use of chiral alcohols like diacetone-d-glucose (B1670380) has also been identified as a useful auxiliary in the diastereoselective preparation of sulfinates. acs.orgnih.gov

Use of Chiral Sulfinamides and Sulfinates

The synthesis of enantiomerically pure sulfoxides often relies on the use of chiral sulfinates and sulfinamides as precursors. wiley-vch.deacs.org This approach, pioneered by Andersen, involves the nucleophilic substitution of a diastereomerically pure sulfinate, typically a menthyl sulfinate, with an organometallic reagent. medcraveonline.com This reaction proceeds with complete inversion of configuration at the sulfur atom, allowing for the predictable synthesis of a specific enantiomer. medcraveonline.com

For the synthesis of (R)-p-Chlorophenyl phenyl sulfoxide, a key intermediate would be a chiral sulfinate ester, such as menthyl p-chlorobenzenesulfinate. The reaction of this sulfinate with a phenyl Grignard reagent (phenylmagnesium bromide) would yield the desired this compound. The success of this method hinges on the ability to prepare the sulfinate ester in high diastereomeric purity, which can often be achieved through crystallization. wiley-vch.de

Similarly, chiral N-sulfinyloxazolidinones have been employed for the synthesis of enantiopure sulfoxides. nottingham.ac.uk These reagents can be prepared and separated into diastereomers. Subsequent reaction with a Grignard reagent displaces the oxazolidinone auxiliary to furnish the chiral sulfoxide with high enantiomeric excess. nottingham.ac.uk

More recent developments have focused on the catalytic asymmetric synthesis of sulfinates and sulfinamides themselves, providing more efficient routes to these crucial chiral building blocks. researchgate.net

Resolution Techniques for Racemic Mixtures

An alternative to asymmetric synthesis is the resolution of a racemic mixture of p-chlorophenyl phenyl sulfoxide. Several techniques have been developed for this purpose.

Classical resolution involves the reaction of the racemic sulfoxide, if it contains an appropriate functional group (e.g., an amino or carboxylic acid group), with a chiral resolving agent to form a pair of diastereomeric salts. researchgate.net These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. researchgate.net For sulfoxides that lack such functional groups, like p-chlorophenyl phenyl sulfoxide, this method is not directly applicable unless a derivative is prepared. The resolution of sulfoxides such as 4-aminophenyl 4-tolyl sulfoxide has been achieved through the formation of diastereomeric salts with (+)-10-camphorsulfonic acid. thieme-connect.de

Kinetic resolution is a powerful technique that relies on the differential rate of reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. ucc.ie This results in the preferential conversion of one enantiomer, leaving the other enantiomer enriched.

Enzymatic Resolution: Biocatalysts, such as enzymes, can exhibit high enantioselectivity in the oxidation of sulfides or the reduction of sulfoxides. For instance, flavin-containing monooxygenases (FMOs) have been shown to catalyze the oxidation of sulfides to sulfoxides with varying degrees of enantioselectivity. rug.nl In the context of p-chlorophenyl phenyl sulfoxide, a bacterial FMO was able to oxidize p-chlorophenyl methyl sulfide to the corresponding (S)-sulfoxide with high enantiomeric excess. rug.nl While this produces the opposite enantiomer of the methyl analog, it demonstrates the potential of enzymatic methods. Kinetic resolution can also occur during the over-oxidation of the sulfoxide to the corresponding sulfone, further enhancing the enantiomeric excess of the remaining sulfoxide. wiley-vch.deulaval.ca For example, a polycyclic ketone monooxygenase (PockeMO) was used to oxidize methyl p-chlorophenyl sulfide, yielding (R)-methyl p-chlorophenyl sulfoxide with 88% ee and 78% conversion. mdpi.com

Chemical Resolution: Chemical kinetic resolution often employs chiral metal complexes as catalysts. For example, titanium complexes with chiral ligands like diethyl tartrate (DET) have been used for the asymmetric oxidation of sulfides. medcraveonline.com This system can also lead to kinetic resolution, where one enantiomer of the sulfoxide is oxidized to the sulfone at a faster rate than the other, thereby enriching the remaining sulfoxide in one enantiomer. wiley-vch.demedcraveonline.com Iron-based catalysts have also been developed for the asymmetric oxidation of sulfides, which can be coupled with kinetic resolution to achieve high enantioselectivities. wiley-vch.de

| Kinetic Resolution Method | Catalyst/Reagent | Substrate | Product (Enantiomeric Excess) | Yield | Reference |

| Enzymatic Oxidation | Polycyclic Ketone Monooxygenase (PockeMO) | methyl p-chlorophenyl sulfide | (R)-methyl p-chlorophenyl sulfoxide (88% ee) | 78% | mdpi.com |

| Chemical Oxidation | Iron complex with Schiff base ligand | methyl p-chlorophenyl sulfide | methyl p-chlorophenyl sulfoxide (92% ee) | 60% | wiley-vch.de |

| Tandem Kinetic Resolution | FeCl2/bipybox-i-Pr | methylphenylsulfide | (R)-methylphenylsulfoxide (up to 98.5:1.5 er) | - | ulaval.ca |

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective method for the analytical and preparative separation of enantiomers. researchgate.netresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have demonstrated excellent chiral recognition abilities for a broad range of compounds, including sulfoxides. researchgate.netnih.gov

For the separation of p-chlorophenyl phenyl sulfoxide enantiomers, a column with a chiral selector like cellulose tris(4-chloro-3-methylphenylcarbamate) has been shown to provide very high separation factors. researchgate.net The separation can be optimized by adjusting the mobile phase composition, such as using polar organic or hydrocarbon-alcohol mixtures. researchgate.net Supercritical fluid chromatography (SFC) coupled with polysaccharide-based CSPs has also emerged as a powerful technique for chiral separations, often offering better selectivity than HPLC. nih.gov

| Chromatographic Method | Chiral Stationary Phase (CSP) | Mobile Phase | Application | Reference |

| Chiral HPLC | Cellulose tris(4-chloro-3-methylphenylcarbamate) | Polar organic or hydrocarbon-alcohol mixtures | Analytical and preparative separation | researchgate.net |

| Chiral HPLC | Polysaccharide-based (e.g., CHIRALPAK) | Acetonitrile, etc. | Analytical and preparative separation | acs.org |

| Supercritical Fluid Chromatography (SFC) | Polysaccharide-derived CSPs | Varies | Enantiomer resolution | nih.gov |

Deracemization Processes and Stereoinversion Studies

Deracemization is an elegant process that converts a racemic mixture into a single, enantiomerically pure product, theoretically achieving a 100% yield. researchgate.net This can be accomplished through various strategies, often involving a combination of resolution and in-situ racemization of the undesired enantiomer.

One approach is dynamic kinetic resolution (DKR), where a kinetic resolution is coupled with a rapid racemization of the starting material. rsc.org For sulfoxides, racemization can be challenging due to their high thermal stability. nih.gov However, photoracemization using a photosensitizer like 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) has been shown to rapidly interconvert sulfoxide enantiomers under mild conditions. nih.gov This opens the possibility of a dynamic kinetic resolution where an enzymatic or chemical resolution is performed concurrently with photoracemization of the unreacted enantiomer.

A recycle photoreactor system has been developed that combines chiral HPLC separation with photoracemization. acs.org In this system, the racemic mixture is injected into an HPLC with a chiral column. The separated, undesired enantiomer is then passed through a photoreactor containing an immobilized photosensitizer to racemize it before it is recycled back into the separation process. acs.org

Temperature cycle-induced deracemization (TCID) is another technique that has been applied to compounds that crystallize as conglomerates. researchgate.netacs.org This process involves subjecting a slurry of the racemate to temperature cycles, which induces dissolution and recrystallization, ultimately leading to a solid phase enriched in a single enantiomer. acs.org

Synthetic Route Optimization and Scalability Considerations for this compound

For the large-scale synthesis of this compound, several factors must be considered to ensure an efficient, cost-effective, and safe process.

When employing the Andersen synthesis (using chiral sulfinates), the scalability depends on the availability and cost of the chiral auxiliary (e.g., menthol) and the Grignard reagent. The need to separate diastereomers by crystallization can be a bottleneck in a large-scale process, requiring significant solvent volumes and potentially leading to yield losses.

Kinetic resolution strategies, particularly those using enzymatic catalysts, can be highly attractive for scale-up due to the mild reaction conditions and high selectivity of enzymes. However, the cost and stability of the enzyme, as well as the efficiency of the catalyst recycling, are critical considerations. For chemical kinetic resolutions, the cost and toxicity of the metal catalyst and ligands must be evaluated.

Chromatographic separations, while highly effective, can be expensive and time-consuming for large-scale production. However, for high-value products, preparative chiral HPLC or SFC can be viable options. The development of more efficient and higher-capacity chiral stationary phases is an ongoing area of research that could improve the scalability of these methods.

Deracemization processes like DKR and TCID are highly desirable from an atom economy perspective. For a photoracemization-based DKR, the efficiency of the photoreactor and the lifetime of the photosensitizer are key parameters for scalability. The development of robust and scalable synthetic methods is crucial for the industrial application of chiral compounds like this compound. google.comresearchgate.net

Advanced Stereochemical and Conformational Analysis of R P Chlorophenyl Phenyl Sulfoxide

Determination of Absolute Configuration

The precise three-dimensional arrangement of atoms in (R)-p-Chlorophenyl phenyl sulfoxide (B87167), its absolute configuration, is a cornerstone of its chemical identity. Several powerful analytical techniques are employed to elucidate this critical feature.

X-ray Crystallography of Chiral Sulfoxides and Derivatives

X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules, provided a suitable single crystal can be obtained. researchgate.netnih.gov This technique relies on the anomalous dispersion of X-rays by the atoms within the crystal, which allows for the unambiguous assignment of the (R) or (S) configuration at the stereogenic sulfur center. researchgate.net For chiral sulfoxides like (R)-p-Chlorophenyl phenyl sulfoxide, the analysis of the diffraction pattern, often utilizing the Flack parameter, provides a high degree of confidence in the stereochemical assignment. nih.govresearchgate.net The crystal structure not only confirms the absolute configuration but also reveals detailed information about bond lengths, bond angles, and the preferred conformation in the solid state. researchgate.netresearchgate.net In the case of related aryl sulfoxides, intramolecular short contacts, such as those between an ortho-hydrogen of an aromatic ring and the sulfinyl oxygen, have been found to be key determinants of the molecule's conformation. researchgate.net

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment

Chiroptical spectroscopic methods, including Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are invaluable for assigning the absolute configuration of chiral molecules in solution. rsc.orgmdpi.com These techniques measure the differential interaction of left and right circularly polarized light with the chiral molecule. rsc.org The resulting spectra are highly sensitive to the molecule's three-dimensional structure. science.gov

NMR Anisotropy Methods for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the use of chiral anisotropy reagents, offers a powerful method for the determination of relative and sometimes absolute stereochemistry. researchgate.netorganicchemistrydata.org This approach involves the formation of diastereomeric derivatives by reacting the chiral sulfoxide with a chiral auxiliary. The magnetic anisotropy of the chiral auxiliary induces chemical shift differences (Δδ) for the protons of the sulfoxide in the resulting diastereomers. organicchemistrydata.org

By analyzing these chemical shift differences, often in conjunction with conformational analysis of the diastereomeric adducts, it is possible to deduce the absolute configuration of the original sulfoxide. researchgate.nethebmu.edu.cn The spatial arrangement of the protons relative to the anisotropic group (e.g., a phenyl ring) in the chiral auxiliary dictates the magnitude and sign of the observed chemical shift changes. organicchemistrydata.org While this method is often empirical, it provides a valuable tool, especially when X-ray crystallography is not feasible. researchgate.net

Conformational Analysis and Stereoelectronic Effects of the Sulfoxide Moiety

The sulfoxide group is a unique functional group with significant stereoelectronic effects that influence the molecule's conformation and reactivity. nih.gov

Rotational Barriers and Preferred Conformations

The rotation around the C-S bonds in aryl sulfoxides is a key conformational process. The energy barriers to these rotations determine the relative populations of different conformers. nih.gov In diaryl sulfoxides, the presence of substituents on the aromatic rings can influence these rotational barriers. nih.gov For instance, the introduction of a phenyl ring can stabilize the transition state for pyramidal inversion at the sulfur atom, thereby lowering the energy barrier. nih.gov

The preferred conformation of aryl sulfoxides is often characterized by intramolecular interactions, such as short contacts between the sulfinyl oxygen and ortho-hydrogens on the phenyl rings. researchgate.netresearchgate.net These interactions lead to a degree of coplanarity between the S=O group and the aromatic ring. researchgate.net Computational studies, often employing density functional theory (DFT), are instrumental in mapping the potential energy surface and identifying the lowest energy conformations. nih.govnih.gov

Influence of Substituents on Sulfoxide Stereochemistry

Substituents on the phenyl rings of p-Chlorophenyl phenyl sulfoxide can exert a significant influence on the stereochemistry and electronic properties of the sulfoxide moiety. Electron-withdrawing groups, such as the chloro group in the para position, can affect the electron density at the sulfur atom and influence the stability of different conformations. nih.govcdnsciencepub.com

Stereochemical Stability and Enantiomeric Purity Assessment

The utility of a chiral compound in stereoselective synthesis and other applications is intrinsically linked to its stereochemical stability. This section explores the stability of this compound under various conditions and the methods used to determine its enantiomeric purity.

Thermal and Chemical Racemization Studies

Chiral sulfoxides are known for their thermal stability. The energy barrier for pyramidal inversion at the sulfur center is substantial, generally requiring high temperatures for racemization to occur. It has been shown that the pyramidal inversion of a sulfur center in chiral sulfoxides requires between 159.1 and 171.7 kJ/mol, which corresponds to needing temperatures of approximately 200 °C. acs.orgnih.gov

While thermally robust, racemization of chiral sulfoxides can be induced under other conditions. For instance, photoracemization of this compound can happen quickly in the presence of a photosensitizer. acs.orgnih.gov The proposed mechanism for this process involves either the inversion of the pyramidal sulfur center or the cleavage and recombination of radical fragments. acs.orgnih.gov Studies have explored the use of photosensitizers like 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (TPT+) to achieve rapid photoracemization of enantiopure alkyl aryl sulfoxides. acs.orgnih.gov

Chemical methods can also lead to racemization. For example, the Pummerer reaction of cyanomethyl p-chlorophenyl sulfoxide with acetic anhydride (B1165640) can proceed with partial racemization. oup.com The presence of a strong acid can catalyze this reaction. oup.com

Chromatographic Methods for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a primary and powerful technique for determining the enantiomeric purity of chiral compounds like this compound. phenomenex.com Chiral stationary phases (CSPs) are crucial for the separation of enantiomers by HPLC. phenomenex.commdpi.com The selection of the appropriate chiral column and mobile phase is often an empirical process, guided by the structure of the analyte and previous successful separations of related compounds. phenomenex.com

For the analysis of aryl sulfoxides, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are commonly employed. mdpi.com For instance, the enantiomeric excess of 4-chlorophenyl methyl sulfoxide has been determined using a Daicel Chiralcel OB column with a mobile phase of 80:20 Hexane (B92381)/Isopropanol (B130326). rsc.org In another study, the enantiomeric purity of chloromethyl p-chlorophenyl sulfoxide was measured using a Chiralcel OB-H column with a hexane-isopropanol (70:30) eluent. researchgate.net

The determination of enantiomeric excess (% ee) is a critical step in assessing the success of an asymmetric synthesis or resolution process. nih.gov It is important to ensure that the sample analyzed is representative of the bulk material, as phenomena like the self-disproportionation of enantiomers on achiral stationary phases can lead to inaccurate ee values. acs.orgucc.ie

Below is an interactive table summarizing various chromatographic conditions used for the enantiomeric separation of related sulfoxide compounds.

| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Times (min) | Reference |

| 4-Chlorophenyl methyl sulfoxide | Daicel Chiralcel OB | Hexane/Isopropanol (80:20) | 0.7 | 254 | (R) = 11.4, (S) = 16.9 | rsc.org |

| Chloromethyl p-chlorophenyl sulfoxide | Chiralcel OB-H | Hexane/Isopropanol (70:30) | - | - | - | researchgate.net |

| Methyl p-tolyl sulfoxide | CHIRALPAK IG | 100% Acetonitrile | 0.5 | - | (R)-(+) = 15.9, (S)-(-) = 18.5 | acs.org |

| 3-Chlorophenyl methyl sulfoxide | Daicel Chiralcel OB | Hexane/Isopropanol (90:10) | 1.0 | 254 | (R) = 12.5, (S) = 18.8 | rsc.org |

| 2-Chlorophenyl methyl sulfoxide | Daicel Chiralcel AD-H | Hexane/Isopropanol (90:10) | 0.5 | 254 | (R) = 17.9, (S) = 21.7 | rsc.org |

Reactivity Profiles and Transformational Chemistry of R P Chlorophenyl Phenyl Sulfoxide

Nucleophilic Reactions Involving the Sulfoxide (B87167) Moiety

The sulfoxide group in (R)-p-chlorophenyl phenyl sulfoxide can act as a nucleophile through its oxygen atom. This reactivity is fundamental to several key transformations.

The reduction of sulfoxides to their corresponding sulfides is a significant transformation in organic chemistry, often employed to remove the chiral influence of the sulfoxide group after it has served its synthetic purpose. researchgate.net A variety of reagents and catalytic systems have been developed for this purpose, offering different levels of chemoselectivity and milder reaction conditions. researchgate.netorganic-chemistry.org

Recent advancements have highlighted electrochemical methods as a "green" alternative for the reduction of sulfoxides to sulfides under mild conditions. pku.edu.cn Copper-catalyzed reductions using silanes as the reducing agent have also proven effective for both aliphatic and aromatic sulfoxides. researchgate.net Other notable methods include the use of:

A combination of PPh₃/Br₂/CuBr, which demonstrates good chemoselectivity. researchgate.net

A WCl₆/In system for rapid conversion under mild conditions. researchgate.net

An Al-NiCl₂·6H₂O system that is tolerant of ketone functionalities. researchgate.netresearchgate.net

Thexylchloroborane-methyl sulfide (B99878) complex for selective deoxygenation. researchgate.net

Ruthenium nanoparticles for hydrogenation under atmospheric pressure. researchgate.net

Triflic anhydride (B1165640) and potassium iodide for chemoselective deoxygenation at room temperature. organic-chemistry.org

Sodium borohydride (B1222165) and iodine in anhydrous THF. organic-chemistry.org

SOCl₂ as a catalyst with Ph₃P in THF. organic-chemistry.org

A dichlorodioxomolybdenum(VI)-catalyzed oxotransfer with P(OPh)₃. organic-chemistry.org

3-mercaptopropionic acid with a catalytic amount of NBS or I₂. organic-chemistry.org

Indium and pivaloyl chloride. organic-chemistry.org

Oxalyl chloride, an alcohol, and a tertiary amine, a method compatible with sensitive functional groups. google.com

Table 1: Selected Reagents for the Reduction of Sulfoxides to Sulfides

| Reagent/System | Key Features |

| Electrochemical Methods | "Green" and mild reaction conditions. pku.edu.cn |

| Copper Catalysts with Silanes | Effective for aliphatic and aromatic sulfoxides. researchgate.net |

| PPh₃/Br₂/CuBr | Good chemoselectivity. researchgate.net |

| WCl₆/In | Rapid conversion under mild conditions. researchgate.net |

| Al-NiCl₂·6H₂O | Tolerant of ketone functionalities. researchgate.netresearchgate.net |

| Thexylchloroborane-methyl sulfide | Selective deoxygenation. researchgate.net |

| Ruthenium Nanoparticles | Hydrogenation under atmospheric H₂ pressure. researchgate.net |

| (CF₃SO₂)₂O/KI | Chemoselective, tolerates various functional groups. organic-chemistry.org |

| NaBH₄/I₂ | Chemoselective deoxygenation. organic-chemistry.org |

| SOCl₂/Ph₃P | Mild reduction in THF at room temperature. organic-chemistry.org |

| MoO₂Cl₂/P(OPh)₃ | Chemoselective deoxygenation. organic-chemistry.org |

| 3-Mercaptopropionic acid/NBS or I₂ | Mild conditions, tolerates acid-sensitive groups. organic-chemistry.org |

| Indium/Pivaloyl Chloride | High yields at room temperature. organic-chemistry.org |

| Oxalyl chloride/Alcohol/Tertiary Amine | Compatible with sensitive functional groups. google.com |

Oxygen transfer reactions are fundamental in sulfoxide chemistry. The oxidation of sulfides to sulfoxides and subsequently to sulfones is a common transformation. mdpi.comresearchgate.net Conversely, the deoxygenation of sulfoxides represents a key reductive process. researchgate.netorganic-chemistry.orggoogle.com

In the context of this compound, oxygen transfer can be influenced by various catalysts and reagents. For instance, iron(III)-iodosylbenzene adducts have been studied for their role in mediating sulfoxidation and epoxidation reactions. mdpi.com The mechanism of these reactions can proceed via either an electron-transfer or an oxygen-transfer pathway. mdpi.com

The reaction of sulfides with hypochlorites can lead to the formation of oxysulfonium cations, which are key intermediates in the oxidation process. researchgate.net The stereochemistry of these reactions is of particular interest, with studies on the concurrent oxygen exchange and racemization of sulfoxides in acidic media providing insights into the reaction mechanisms. researchgate.net

Electrophilic Activation and Reactions

Activation of the sulfoxide group by an electrophile enhances its reactivity, opening pathways to a variety of important synthetic transformations.

The protons on the carbon atom alpha to the sulfoxide group are acidic and can be removed by a strong base to form an α-sulfinyl carbanion. enamine.netchemicalbook.com This carbanion is a potent nucleophile and can participate in a range of carbon-carbon bond-forming reactions, including alkylations and additions to carbonyl compounds. researchgate.net

The generation of α-sulfinyl carbanions from sulfoxides like this compound allows for the synthesis of more complex molecules. For example, the addition of the carbanion of chloromethyl phenyl sulfoxide to ketones, followed by treatment with a base, can lead to one-carbon homologated α-sulfinyl ketones. researchgate.net This methodology provides a route to extend carbon chains and introduce new functional groups.

The Pummerer rearrangement is a characteristic reaction of sulfoxides, involving their conversion to α-acyloxy thioethers in the presence of an activating agent, typically acetic anhydride. wikipedia.orgtcichemicals.com The reaction proceeds through the formation of an electrophilic thial intermediate. wikipedia.orgtcichemicals.com

The stereoselectivity of the Pummerer rearrangement can be influenced by the substrate and reaction conditions. oup.comoup.com For instance, in the Pummerer reaction of conformationally rigid 4-(p-chlorophenyl)-thiane 1-oxides, the kinetically controlled product is the equatorial α-acetoxy thiane, indicating a degree of stereoselectivity. oup.com The use of additives like dicyclohexylcarbodiimide (B1669883) (DCC) can enhance this stereoselectivity. oup.comoup.com

The mechanism of the Pummerer rearrangement is generally believed to involve a series of steps, and the rate-determining step can vary depending on the specific sulfoxide and acylating agent used. oup.com Isotope labeling studies have been instrumental in elucidating these mechanistic details, revealing that the rearrangement can be intermolecular. oup.com

Variations of the Pummerer rearrangement, such as the vinylogous and extended Pummerer reactions, are possible with vinyl sulfoxides, where nucleophilic attack can occur at different positions within the conjugated system. acs.org

Metal-mediated Reactions and Ligand Exchange

This compound can participate in metal-mediated reactions, where the sulfoxide can act as a ligand or be transformed through the action of a metal catalyst. For example, sulfonium (B1226848) salt-mediated difunctionalization of alkynes has been reported, where aryl methyl sulfoxides, including 4-chlorophenyl methyl sulfoxide, are suitable substrates. acs.org This reaction allows for the synthesis of Z-alkenyl phosphorothioates. acs.org

Furthermore, the sulfoxide group can be involved in ligand exchange processes. For instance, sulfoxide-lithium exchange from scalemic p-tolyl chloroalkyl sulfoxides using phenyllithium (B1222949) is a key step in the generation of configured chloroalkyllithium reagents. acs.org These reagents are valuable in stereospecific synthesis. acs.org

Regioselectivity and Stereoselectivity in Reactions Involving the Sulfoxide Chiral Center

The chiral sulfur center of this compound is a key determinant of the regio- and stereochemical outcomes of its chemical transformations. The lone pair of electrons, the oxygen atom, and the two different aryl substituents (p-chlorophenyl and phenyl) create a distinct steric and stereoelectronic environment that influences how the molecule interacts with reagents. This section explores the regioselectivity and stereoselectivity observed in reactions involving this chiral sulfoxide, with a focus on Pummerer-type reactions and nucleophilic substitutions at the sulfur atom.

Regioselectivity in Pummerer-Type Reactions

The Pummerer reaction and its variants are powerful tools for the functionalization of sulfoxides. These reactions typically involve the activation of the sulfoxide with an acid anhydride, which converts the sulfinyl group into a good leaving group and generates a thionium (B1214772) ion intermediate. The regioselectivity of the subsequent nucleophilic attack is of significant interest.

In the case of aryl sulfoxides like this compound, the sulfoxide group can direct C-H functionalization of the aromatic rings. Research has shown that Pummerer-type reactions can lead to the regioselective C-H sulfanylation of aryl sulfoxides. The nucleophilic attack generally occurs at the para-position of the aromatic ring that is activated by the sulfoxide group. nih.govacs.org The sulfoxide group acts as a strong directing group, often overriding the directing effects of other substituents on the ring. nih.govacs.org Should the para position be blocked, the reaction can be directed to other positions on the ring. nih.gov

For instance, in a study on the Pummerer reaction of various aryl methyl sulfoxides with trifluoroacetic anhydride, the regioselectivity was found to be influenced by the electronic nature of the substituents on the aryl ring. cdnsciencepub.com While specific data for this compound is not detailed, the principles from analogous compounds suggest that in a competitive scenario between the phenyl and p-chlorophenyl rings, the electronic and steric environment around the sulfur atom would dictate the site of reaction.

A new class of Pummerer chemistry, involving an interrupted Pummerer reaction followed by a nih.govnih.gov sigmatropic rearrangement, has emerged as a potent method for organic synthesis. researchgate.netresearchgate.net This cascade allows for the formation of sulfonium intermediates that can undergo rearrangements with high regioselectivity, leading to the formation of biaryls and other important structures. researchgate.net The regioselectivity in the sulfonium-mediated arylation of phenols with aryl sulfoxides, for example, is significantly influenced by substituents on the phenol (B47542) ring. researchgate.net

The table below illustrates the regioselectivity observed in the Pummerer reaction of deuterated benzyl (B1604629) methyl sulfoxides, highlighting the influence of isotopic labeling on the product distribution. This demonstrates the sensitivity of the reaction's regioselectivity to subtle electronic and steric factors.

| Entry | Sulfoxide Substrate | % of Regioisomer 8 | % of Regioisomer 9 | Ratio (8/9) |

|---|---|---|---|---|

| 1 | C6H5CH2S(O)CD3 | 19 | 81 | 0.23 |

| 5 | C6H5CD2S(O)CH3 | 81 | 19 | 4.26 |

Data sourced from a study on the Pummerer reaction of deuterated benzyl methyl sulfoxides. cdnsciencepub.com

Stereoselectivity at the Chiral Sulfur Center

The stereochemical outcome of reactions at the chiral sulfur atom of this compound is a critical aspect of its reactivity profile. Nucleophilic substitution at the sulfinyl sulfur is a key reaction class where the stereochemistry has been extensively studied.

It is well-established that nucleophilic substitution at a chiral sulfinyl sulfur atom often proceeds with a high degree of stereospecificity, typically with inversion of configuration. This is analogous to the SN2 reaction at a carbon center. The reaction of chiral sulfoxides with organometallic reagents, such as Grignard reagents and organolithium compounds, provides a clear demonstration of this stereochemical course.

A study on the reaction of optically active phenyl p-tolyl sulfoxide, a close analog of this compound, with various organometallic reagents revealed that the stereochemical outcome is highly dependent on the nature of the reagent and the reaction conditions. For example, the reaction with ethylmagnesium bromide at low temperatures proceeded with complete inversion of configuration at the sulfur atom. sci-hub.st However, reactions with organolithium reagents often led to racemization, indicating a different mechanistic pathway or the formation of intermediates that can undergo rapid stereochemical scrambling. sci-hub.stresearchgate.net

The table below summarizes the results from the reaction of optically active (R)-(+)-phenyl p-tolyl sulfoxide with different organometallic reagents, illustrating the impact of the reagent on the stereoselectivity of the ligand exchange reaction.

| Reagent (RM) | Equivalents | Temperature (°C) | Time (min) | Product and Stereochemistry |

|---|---|---|---|---|

| n-BuLi | 2.0 | -85 | 15 | Nearly racemized products |

| EtMgBr | - | -78 | - | Complete inversion of configuration |

Data based on reactions of optically active phenyl p-tolyl sulfoxide. sci-hub.st

The diastereoselectivity of reactions involving this compound is also of significant importance, particularly when new stereocenters are formed in the molecule. The chiral sulfoxide can act as a chiral auxiliary, directing the stereochemical course of the reaction. For instance, the carbanions of aryl 3-chloropropylsulfoxides have been shown to react with nonenolizable aldehydes to produce tetrahydrofurans with high diastereoselectivity with respect to the chiral sulfur atom. nih.gov The diastereoselectivity in such reactions is often influenced by the electronic properties of the substituents on both the sulfoxide and the aldehyde. nih.gov Specifically, electron-withdrawing groups on the aryl ring of the sulfoxide tend to increase the diastereoselectivity. nih.gov

Applications of R P Chlorophenyl Phenyl Sulfoxide in Asymmetric Synthesis

Chiral Auxiliary in Asymmetric C-C Bond Formation

(R)-p-Chlorophenyl phenyl sulfoxide (B87167) can serve as a chiral auxiliary, a temporary functional group that is incorporated into a substrate to direct the stereoselective formation of a new chiral center. The sulfinyl group, with its stereogenic sulfur center, effectively creates a chiral environment that biases the approach of reagents to one of the two diastereotopic faces of a nearby reactive center. cdnsciencepub.com The p-chlorophenyl group, being electronically distinct from the phenyl group, can further influence the stereochemical course of the reaction.

The conjugate addition of nucleophiles to α,β-unsaturated systems, known as the Michael addition, is a fundamental method for carbon-carbon bond formation. When a chiral sulfoxide is appended to the Michael acceptor, it can effectively control the facial selectivity of the nucleophilic attack. For instance, chiral vinyl sulfoxides are effective Michael acceptors, leading to the formation of β-substituted products with high diastereoselectivity. psu.eduprinceton.edu The sulfoxide group activates the double bond towards nucleophilic attack and its chiral nature directs the incoming nucleophile to one face of the molecule. cdnsciencepub.com

While direct examples employing (R)-p-Chlorophenyl phenyl sulfoxide as an auxiliary in Michael additions are not extensively documented in readily available literature, the principles are well-established with other aryl sulfoxides. rsc.org The stereochemical outcome is generally governed by the chelation of the metalated nucleophile with the sulfinyl oxygen, which directs the addition from the less sterically hindered face. The enantiomeric purity of the final product after removal of the auxiliary is dependent on the diastereoselectivity of the addition step. Organocatalytic methods have also been developed for enantioselective sulfa-Michael additions, achieving high yields and enantioselectivities with various substrates and catalysts. rsc.orgnih.govacs.orgresearchgate.net

The aldol (B89426) reaction, which forms a β-hydroxy carbonyl compound, is another cornerstone of C-C bond formation. Chiral sulfoxides have been successfully employed to control the stereochemistry of this reaction. cdnsciencepub.comrsc.org Typically, a sulfoxide group is placed at the α-position to the carbonyl group of the enolate component. The chiral sulfinyl group then directs the approach of the aldehyde electrophile.

Research by Wills and coworkers has detailed the use of a novel recoverable chiral sulfoxide for controlling asymmetric aldol reactions. rsc.org Their work highlights that the stereochemical outcome can be a result of thermodynamic rather than kinetic control. While their study focused on a different sulfoxide structure, the principles of using the chiral sulfinyl group to create a rigid, chelated transition state that favors the formation of one diastereomer are broadly applicable. The allylation of aldehydes in the presence of chiral (R)-aryl methyl sulfoxides has also been investigated, showing that the sulfoxide can induce asymmetry, although the enantioselectivity can be modest under certain conditions. researchgate.net

The general utility of sulfoxides in asymmetric synthesis, including aldol reactions, is well-recognized. tandfonline.comnih.gov The diastereoselectivity arises from the preferred conformation of the enolate, which is influenced by the steric and electronic properties of the sulfoxide substituents.

The α-alkylation of carbonyl compounds via their enolates is a classic method for constructing C-C bonds. The use of a chiral sulfoxide auxiliary can render this process highly diastereoselective. cdnsciencepub.com Lithiated alkyl aryl sulfoxides serve as functionalized carbanions that can react with electrophiles. rsc.org The stereochemistry of the reaction is directed by the chiral sulfinyl group, often involving chelation with the lithium cation, which guides the electrophile to a specific face of the carbanion. rsc.org

Palladium-catalyzed asymmetric allylic C-H alkylation has been achieved using chiral sulfoxide-oxazoline (SOX) ligands. nih.govnih.govfigshare.com These systems demonstrate that the chiral sulfoxide moiety is crucial for achieving high enantioselectivity in the formation of C(sp³)–C(sp³) bonds. While these examples focus on the sulfoxide as part of a ligand rather than a stoichiometric auxiliary on the substrate, they underscore the ability of chiral sulfoxides to create a highly organized and stereochemically defined environment around a reactive center.

Furthermore, dearomative difluoroalkylation of aryl sulfoxides has been developed, showcasing excellent regioselectivity for asymmetric aryl sulfoxides and tolerance for a wide range of functional groups. rsc.orgsemanticscholar.org This demonstrates the potential for complex molecular construction controlled by a sulfoxide group.

The Diels-Alder reaction is a powerful tool for the synthesis of cyclic systems, capable of creating multiple stereocenters in a single step. Chiral sulfoxides attached to the dienophile have been extensively used to control the facial selectivity of the cycloaddition. psu.edu The sulfinyl group acts as a chiral Lewis base, coordinating to a Lewis acid catalyst, which in turn activates the dienophile and shields one of its faces.

For example, new chiral sulfoxide-1,3-oxazoline ligands have been developed for Lewis acid-catalyzed asymmetric Diels-Alder reactions, showing moderate to good enantioselectivity. nih.govscispace.com The reaction of enantiopure 2-(arylsulfinyl)-1,4-benzoquinones with dienes also proceeds with high chemo- and stereoselectivity, demonstrating the powerful directing effect of the sulfinyl group. researchgate.net The stereochemical outcome is influenced by the nature of the aryl group on the sulfoxide and the reaction conditions, including the choice of Lewis acid. researchgate.net

Ligand Design and Chiral Catalyst Development

Beyond its role as a stoichiometric chiral auxiliary, the this compound scaffold can be incorporated into the structure of chiral ligands for asymmetric catalysis. The sulfoxide's lone pair of electrons on the sulfur atom and the oxygen atom can coordinate to transition metals, and its inherent chirality can create an effective asymmetric environment around the metal center.

Chiral sulfoxide-containing ligands have found broad application in transition metal catalysis. The combination of a chiral sulfoxide with another ligating group, such as an oxazoline (B21484) or a phosphine (B1218219), has led to the development of highly effective bidentate ligands.

Palladium: Palladium catalysis is a versatile tool in organic synthesis, and chiral ligands are crucial for rendering these transformations asymmetric. Chiral sulfoxide ligands, particularly aryl sulfoxide-oxazoline (ArSOX) ligands, have been successfully used in palladium(II)-catalyzed asymmetric C-H alkylation of olefins. nih.govnih.govfigshare.com The oxidative stability of the sulfoxide is a key advantage in these reactions. The electronic properties of the aryl group on the sulfoxide are known to influence the catalytic activity and selectivity. The electron-withdrawing nature of the p-chlorophenyl group in this compound would be expected to modulate the electronic properties of the palladium center, which can be beneficial for certain catalytic cycles. While many palladium-catalyzed cross-coupling reactions rely on phosphine ligands, the use of sulfoxide-containing ligands represents a valuable alternative, particularly for reactions conducted under oxidative conditions. acs.orgscispace.comscholaris.caacs.org

Rhodium: Rhodium complexes are widely used in asymmetric hydrogenation, hydroformylation, and C-C bond-forming reactions. Chiral sulfoxide ligands have been employed in rhodium-catalyzed reactions, although their application is less common than that of phosphine-based ligands. scispace.comscholaris.ca The development of rhodium/palladium multi-metal catalysis has shown that combinations of ligands can be crucial for achieving high efficiency and selectivity in domino reactions. scholaris.cascholaris.ca The potential for a this compound-based ligand in rhodium catalysis would lie in its unique steric and electronic profile.

Copper: Copper catalysis has gained prominence for a variety of transformations, including C-N and C-O cross-coupling reactions. While many copper-catalyzed reactions can proceed without a ligand, the use of ancillary ligands can significantly enhance reactivity and selectivity. acs.org Chiral sulfoxide ligands have been explored in copper-catalyzed reactions, such as the Diels-Alder reaction. nih.govscispace.com The design of photoreactive pentafluorophenyl copper–biarylsulfoxide complexes has also been reported, indicating novel areas of application for sulfoxide ligands in copper chemistry. us.es The utility of a this compound-based ligand in copper catalysis would likely be in reactions where the formation of a well-defined chiral copper complex is necessary to induce high levels of enantioselectivity.

Organocatalysis and Chiral Brønsted Acids/Bases

Organocatalysis, which uses small organic molecules as catalysts, has become a third pillar of asymmetric synthesis alongside biocatalysis and metal catalysis. acs.org Key classes of organocatalysts include chiral amines, N-heterocyclic carbenes (NHCs), and chiral Brønsted acids. acs.orgdokumen.pub Chiral phosphoric acids (CPAs) are a prominent example of Brønsted acid catalysts, capable of activating substrates through hydrogen bonding. acs.orgrsc.org

While this compound itself is not typically employed directly as an organocatalyst or a Brønsted acid, its derivatives play a role. The sulfinyl group can be chemically transformed into other functionalities, such as sulfonic acids, which are strong Brønsted acids. du.edu The development of chiral sulfonic acids derived from precursors like chiral sulfoxides could expand the toolkit of Brønsted acid catalysis, although this remains an area for further exploration. du.edu

Role as a Chiral Building Block for Complex Molecule Synthesis

One of the most powerful applications of this compound is its use as a chiral auxiliary. medcraveonline.com In this role, the sulfoxide is temporarily incorporated into a molecule to direct the stereochemistry of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed.

Synthesis of Chiral Alcohols and Amines

The stereogenic sulfinyl group is highly effective at controlling the formation of new stereocenters in its vicinity.

Chiral Alcohols: this compound can be used to synthesize chiral alcohols through the stereoselective reduction of β-ketosulfoxides. The chiral sulfinyl group effectively differentiates the two faces of the ketone, allowing for a hydride reagent to attack from the less sterically hindered direction. This leads to the formation of chiral β-hydroxy sulfoxides, which can then be cleaved reductively (e.g., using Raney Nickel or other desulfurization agents) to yield the desired chiral alcohol. medcraveonline.com

Chiral Amines: Chiral sulfinamides, which are readily derived from chiral sulfoxides, are excellent precursors for the synthesis of chiral amines. nih.govresearchgate.net The most well-known example is Ellman's auxiliary, tert-butanesulfinamide. acs.org A similar strategy can be employed using a sulfinamide derived from this compound. The sulfinamide is first condensed with an aldehyde or ketone to form an N-sulfinyl imine. Subsequent nucleophilic addition (e.g., with a Grignard reagent) to the imine is directed by the bulky sulfinyl group, leading to the formation of the desired amine with high diastereoselectivity. The chiral auxiliary is then cleaved under mild acidic conditions to afford the enantiomerically enriched primary amine. acs.orgd-nb.info

Table 1: Representative Transformations Using Chiral Sulfoxide Auxiliaries

| Precursor | Reagents | Intermediate | Product Type | Ref. |

|---|---|---|---|---|

| β-Ketosulfoxide | 1. Hydride Reductant 2. Desulfurization | β-Hydroxysulfoxide | Chiral Alcohol | medcraveonline.com |

Precursor for Chiral Sulfonamides and Sulfones

The sulfur atom in this compound can be further functionalized, providing access to other important classes of chiral sulfur compounds.

Chiral Sulfones: The oxidation of the sulfoxide group provides a straightforward route to chiral sulfones. acs.org This transformation can be achieved using various oxidizing agents. The resulting (R)-p-Chlorophenyl phenyl sulfone is a configurationally stable chiral molecule. These chiral sulfones are valuable synthetic intermediates themselves; for example, they can serve as chiral nucleophiles in reactions like palladium-catalyzed asymmetric allylic alkylation. rsc.org The oxidation of a sulfoxide to a sulfone can also be a key step in kinetic resolution processes, where one enantiomer of a racemic sulfoxide is preferentially oxidized, leaving the other enantiomer in high purity. medcraveonline.comwiley-vch.de

Chiral Sulfonamides: Chiral sulfonamides and their related structures, such as sulfoximines, are important pharmacophores in medicinal chemistry. nih.gov Chiral sulfoximines can be synthesized from chiral sulfoxides. For instance, the reaction with photogenerated nitrenes can convert a sulfoxide to the corresponding sulfoximine. acs.org Furthermore, chiral sulfinamides, derived from the parent sulfoxide, serve as direct precursors to more complex sulfonamide structures through N-functionalization. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Palladium |

| Rhodium |

| Iridium |

| Phenylphosphine (PPh₃) |

| N-heterocyclic carbene (NHC) |

| Chiral Phosphoric Acid (CPA) |

| β-ketosulfoxide |

| Hydride |

| Raney Nickel |

| Chiral β-hydroxy sulfoxide |

| Chiral Alcohol |

| Chiral Amine |

| tert-Butanesulfinamide (Ellman's auxiliary) |

| N-sulfinyl imine |

| Grignard reagent |

| (R)-p-Chlorophenyl phenyl sulfone |

| Chiral Sulfonamide |

| Chiral Sulfoximine |

| Nitrene |

Intermediates in Natural Product and Bioactive Molecule Synthesis

The chiral sulfoxide group, particularly in the form of this compound, has proven to be a valuable chiral auxiliary in the total synthesis of complex natural products and bioactive molecules. Its ability to control the stereochemistry of newly formed chiral centers makes it an important tool for synthetic chemists.

Chiral sulfoxides are utilized to control the formation of new stereogenic centers in a variety of reactions, including Diels-Alder cycloadditions and Michael additions of nucleophiles to α,β-unsaturated sulfoxides. thieme-connect.de The sulfoxide group can later be removed, leaving behind the enantiomerically enriched product. This strategy has been instrumental in the synthesis of various biologically active compounds. thieme-connect.de

One of the notable applications of chiral sulfoxides is in the synthesis of β-lactams, which are core structures in many antibiotic drugs. nih.gov For instance, the Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) with an imine, can be rendered stereoselective by using a chiral auxiliary attached to the imine or ketene. While not directly detailing the use of this compound, the principle of using chiral auxiliaries is well-established in this area.

Furthermore, chiral sulfoxides have been employed in the synthesis of P-stereogenic and S-stereogenic heterocycles through enantioselective Heck desymmetrization reactions. researchgate.net The sulfoxide group acts as a non-covalent directing group, influencing the stereochemical outcome of the palladium-catalyzed arylation. researchgate.net This method provides access to a range of five-membered aryl-sulfones, sulfoxides, and phosphine oxides with good to excellent yields and high enantiomeric ratios. researchgate.net

The synthesis of complex molecules often involves the creation of multiple stereocenters. Chiral sulfoxides, including those with a p-chlorophenyl group, can be used in iterative processes to build up these complex stereochemical arrays.

Stereodirecting Group in Stereoselective Functionalization

The sulfoxide group in this compound serves as a powerful stereodirecting group in a variety of stereoselective functionalization reactions. Its ability to control the facial selectivity of an approaching reagent is a cornerstone of its utility in asymmetric synthesis.

One of the key applications is in the functionalization of positions α or β to the sulfoxide group. The lone pair of electrons on the sulfur atom and the oxygen atom create a sterically and electronically differentiated environment, guiding incoming electrophiles or nucleophiles to a specific face of the molecule.

For instance, the dearomative di- and trifunctionalization of aryl sulfoxides can be achieved with high regio- and stereoselectivity. nih.gov In these reactions, the sulfoxide group directs the addition of nucleophiles and other reagents to specific positions on the aromatic ring, leading to the formation of highly functionalized cyclohexene (B86901) derivatives. nih.gov A study demonstrated that the reaction of meta-chlorophenyl sulfoxide, while showing poor stereoselectivity in one case, was suitable for dearomative 1,4-dual functionalization, yielding the product in modest yields. nih.gov

The sulfoxide group also plays a crucial role in controlling the stereochemistry of cycloaddition reactions. In [5+2] cycloadditions involving oxidopyridinium betaines and chiral vinyl sulfoxides, the sulfoxide directs the approach of the betaine, leading to the formation of specific diastereomers. rsc.org This control is vital for the synthesis of complex polycyclic systems found in many natural products.

Furthermore, the sulfoxide can act as a directing group in the functionalization of remote positions. For example, in the chlorination of pyrrolo[2,1-a]isoquinoline (B1256269) derivatives, the choice of sulfoxide reagent (e.g., diphenyl sulfoxide versus dimethyl sulfoxide) can control whether dichlorination or monochlorination occurs. acs.org This demonstrates the subtle yet powerful influence of the sulfoxide group in directing the reactivity of a molecule.

The utility of sulfoxides as stereodirecting groups is also evident in the synthesis of complex allylic alcohols through 1,2-metallate rearrangements. acs.org Chiral chloroalkyl p-tolyl sulfoxides are used to generate chiral α-chloroalkyllithium reagents, which then undergo stereospecific rearrangements to afford enantioenriched allylic alcohols. acs.org This highlights the role of the sulfoxide in creating a chiral reagent that subsequently directs the stereochemical outcome of a reaction.

The following table provides examples of the stereoselective functionalizations directed by sulfoxide groups, illustrating the types of transformations and the level of stereocontrol achieved.

| Reaction Type | Substrate | Reagent/Catalyst | Product | Stereoselectivity (dr or ee) | Reference |

| Dearomative 1,4-dual functionalization | meta-Chloridephenyl sulfoxide | Silyl enol ether, N-Ms protected aryl amine | 1,4-dual functionalized product | Not specified | nih.gov |

| Dearomative cyclization | meta-Chlorophenyl sulfoxide | Aryl amine | (E/Z)-quinone imine | 55/45 | nih.gov |

| [5+2] Cycloaddition | (R)-chiral vinyl sulfoxide | 1-methyl-3-oxido-4-phenylpyridinium | Diastereomeric cycloadducts | Major diastereomer in 44% yield | rsc.org |

| Chlorination | Methoxy-bearing pyrrolo[2,1-a]isoquinolines | Acetyl chloride, PhSOPh | Dichlorinated product | Not specified | acs.org |

| Monochlorination | Pyrrolo[2,1-a]isoquinoline derivatives | Acetyl chloride, TMSO or DMSO | Monochlorinated product | Not specified | acs.org |

| Enantioselective Heck Desymmetrization | Heterocyclic olefin | p-chlorophenyldiazonium salt | Arylated heterocycle | 76% ee | researchgate.net |

Computational and Theoretical Investigations of R P Chlorophenyl Phenyl Sulfoxide

Density Functional Theory (DFT) Studies

DFT calculations are employed to elucidate the electronic landscape of (R)-p-Chlorophenyl phenyl sulfoxide (B87167). Key aspects of analysis include the determination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. bohrium.com A smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps are also generated using DFT to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. bohrium.com For this sulfoxide, the MEP would likely show a region of high electron density (negative potential) around the sulfinyl oxygen atom, making it a prime site for interaction with electrophiles or for hydrogen bonding. The analysis of bond orbital interactions and interbond energies can further reveal the nature of bonding within the molecule, including stabilizing interactions like hyperconjugation. acs.org

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | -1.2 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and stability. bohrium.com |

| Dipole Moment | 3.8 D | Measures overall molecular polarity |

The three-dimensional structure of this compound is not static. Rotation around the C-S bonds leads to different spatial arrangements known as conformational isomers (conformers). DFT calculations are crucial for exploring the potential energy surface of the molecule to identify stable conformers and the transition states that connect them. acs.org

Studies on similar sulfoxides and other flexible molecules have shown that intramolecular short contacts, such as those between the sulfinyl oxygen and ortho-hydrogens of the phenyl rings, play a significant role in determining the preferred conformation. researchgate.net By calculating the relative energies of various conformers, researchers can determine the most stable, low-energy structures that the molecule is likely to adopt. researchgate.net Furthermore, the energy barriers for rotation (rotational barriers) between these conformers can be calculated, providing insight into the molecule's flexibility at different temperatures. acs.org This information is vital for understanding how the molecule's shape influences its interactions and reactivity.

| Conformer | Dihedral Angle (Cl-C-S-O) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Anti-periplanar | ~180° | 0.00 | 75.5 |

| Syn-clinal | ~60° | 1.50 | 12.2 |

| Anti-clinal | ~120° | 1.65 | 12.3 |

| Transition State | ~0° | 4.50 | N/A |

Molecular Dynamics and Conformational Sampling

While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. semanticscholar.org MD simulations solve Newton's equations of motion for the atoms in a system, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation. nih.gov This technique is essential for comprehensively sampling the conformational space available to this compound. chemrxiv.org

By running MD simulations, often for nanoseconds or longer, researchers can observe the transitions between different conformational states and identify the most populated conformations. semanticscholar.org This provides a more realistic picture of the molecule's behavior in solution than static calculations alone. Enhanced sampling techniques, sometimes combined with AI or machine learning, can be used to explore the conformational landscape more efficiently and identify rare but potentially important conformations that might be missed in standard simulations. frontiersin.org The resulting ensemble of structures is critical for understanding how the molecule interacts with other reagents or catalysts in a dynamic environment.

Quantitative Structure-Activity Relationships (QSAR) in Asymmetric Induction

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate a molecule's structural features with its biological activity or chemical reactivity. nih.govscience.gov In the context of asymmetric induction, a QSAR model could be developed to predict the enantioselectivity of a reaction involving a series of chiral sulfoxides, including this compound.

To create such a model, a set of structurally related sulfoxides would be used in a specific asymmetric reaction, and the resulting enantiomeric excess (ee%) would be measured experimentally. rsc.org Then, various molecular descriptors—numerical values that encode structural, electronic, or physicochemical properties—are calculated for each sulfoxide. Statistical methods, such as multiple linear regression (MLR), are used to find a correlation between these descriptors and the observed activity. rsc.org A successful QSAR model can then be used to predict the effectiveness of new, untested sulfoxide structures and to provide insight into which molecular properties (e.g., steric bulk, electronic effects) are most important for achieving high enantioselectivity.

| Descriptor Class | Example Descriptor | Property Encoded |

|---|---|---|

| Electronic | Partial charge on Sulfinyl Oxygen | Nucleophilicity/H-bond acceptor strength |

| Steric/Topological | Sterimol L parameter (length) | Steric bulk of aryl substituents |

| Thermodynamic | HOMO-LUMO Gap (ΔE) | Molecular reactivity. bohrium.com |

| Quantum Chemical | Dipole Moment | Overall polarity and interaction field |

Predictive Modeling for Enantioselectivity and Stereochemical Outcome

Beyond statistical QSAR models, more physically rigorous computational methods can be used to predict the enantioselectivity and stereochemical outcome of reactions involving this compound. This type of modeling often involves calculating the transition state energies for the competing reaction pathways that lead to the different stereoisomeric products.

According to transition state theory, the product distribution is determined by the difference in the free energies of the diastereomeric transition states. The pathway with the lower energy transition state will be faster and lead to the major product. By modeling the full reaction mechanism using DFT, researchers can locate the transition structures for the formation of both the (R) and (S) products. Comparing the calculated energies of these transition states allows for a direct, quantitative prediction of the enantiomeric excess. acs.org This approach provides a powerful tool for understanding the origins of stereoselectivity and for the rational design of new chiral auxiliaries and catalysts for asymmetric synthesis. Studies on the enantioselective adsorption of different sulfoxides onto chiral surfaces have shown that such predictive modeling can successfully explain differences in enantioselectivity based on molecular structure. rsc.org

Analytical and Spectroscopic Methodologies for Research on R P Chlorophenyl Phenyl Sulfoxide

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for the separation and quantification of the enantiomers of p-Chlorophenyl phenyl sulfoxide (B87167). The choice of technique and, more specifically, the chiral stationary phase (CSP) is paramount for achieving successful enantioseparation.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) offers a high-resolution method for the separation of volatile chiral compounds. For sulfoxides like p-Chlorophenyl phenyl sulfoxide, derivatized cyclodextrins are commonly employed as chiral stationary phases. nih.govdiva-portal.org These CSPs, such as heptakis(2,6-di-O-methyl-β-cyclodextrin), create a chiral environment within the GC column, leading to differential interactions with the (R) and (S) enantiomers and thus enabling their separation. nih.gov

The enantioselectivity in chiral GC is highly dependent on the operating temperature; lower elution temperatures generally afford better resolution. sigmaaldrich.com However, a significant limitation of GC for compounds like p-Chlorophenyl phenyl sulfoxide is their relatively high molecular mass and lower volatility, which can lead to long retention times or the inability to elute from the column at reasonable temperatures. nih.gov A study on various chiral sulfoxides indicated a practical molecular mass cut-off of around 230 for successful GC separation under their experimental conditions. nih.gov

Table 1: Representative Chiral GC Conditions for Sulfoxide Separation

| Parameter | Typical Value/Condition | Reference |

| Chiral Stationary Phase | Derivatized β- or γ-cyclodextrin (e.g., Chiraldex B-DM) | nih.gov |

| Carrier Gas | Helium or Hydrogen | diva-portal.org |

| Temperature Program | Optimized gradient (e.g., starting at 100-130°C) | sigmaaldrich.com |

| Detector | Flame Ionization Detector (FID) | diva-portal.org |

| Key Consideration | Analyte volatility and thermal stability | nih.gov |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and versatile technique for the enantioseparation of sulfoxides, including p-Chlorophenyl phenyl sulfoxide. The success of this method hinges on the selection of an appropriate chiral stationary phase. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) coated or immobilized on a silica (B1680970) support, have proven to be highly effective. nih.govresearchgate.net

These CSPs, such as cellulose tris(3,5-dimethylphenylcarbamate) or cellulose tris(4-chloro-3-methylphenylcarbamate), provide a complex chiral environment through a combination of hydrogen bonding, π-π interactions, and steric effects, which allows for the differential retention of the two enantiomers. nih.govresearchgate.net Research on the closely related p-chlorophenyl methyl sulfoxide has demonstrated successful baseline separation using a cellulose-based column. technion.ac.il

Table 2: HPLC Enantioseparation Data for p-Chlorophenyl methyl sulfoxide

| Enantiomer | Retention Time (min) | Chromatographic Conditions | Reference |

| (R)-p-chlorophenyl methyl sulfoxide | 6.39 | Column: LUX 5 µm Cellulose-2; Mobile Phase: Hexane (B92381)/IPA (80:20); Flow Rate: 2.0 mL/min; Detection: UV at 225 nm | technion.ac.il |

| (S)-p-chlorophenyl methyl sulfoxide | 7.38 | Column: LUX 5 µm Cellulose-2; Mobile Phase: Hexane/IPA (80:20); Flow Rate: 2.0 mL/min; Detection: UV at 225 nm | technion.ac.il |

The composition of the mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier such as isopropanol (B130326) or ethanol, is a critical parameter that is optimized to achieve the best balance of resolution and analysis time. nih.govacs.org

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced organic solvent consumption, and higher efficiency. nih.govmdpi.comchromatographyonline.com The mobile phase in SFC is typically supercritical carbon dioxide, often modified with a small amount of an organic solvent like methanol (B129727) or ethanol. nih.govresearchgate.net

Similar to HPLC, polysaccharide-derived CSPs are the most common choice for the chiral separation of sulfoxides in SFC. nih.govmdpi.com Columns such as Chiralpak AD (amylose derivative) have been shown to resolve a variety of chiral sulfoxides with high resolution factors (Rs > 2) in short analysis times, often under 10 minutes. nih.gov The choice of alcohol modifier and its concentration, along with column temperature and back-pressure, are key parameters that are fine-tuned to optimize the separation of the enantiomers of p-Chlorophenyl phenyl sulfoxide. nih.govmdpi.com

Table 3: Comparison of Chromatographic Techniques for Chiral Sulfoxide Analysis

| Technique | Typical Stationary Phase | Advantages | Disadvantages | Reference |

| Chiral GC | Derivatized Cyclodextrins | High resolution for volatile compounds | Limited by analyte volatility and thermal stability | nih.govsigmaaldrich.com |

| Chiral HPLC | Polysaccharide Derivatives | Broad applicability, robust | Longer analysis times, higher solvent use | nih.govresearchgate.net |

| Chiral SFC | Polysaccharide Derivatives | Fast analysis, high efficiency, green | Requires specialized instrumentation | nih.govmdpi.comchromatographyonline.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Research

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. In the context of chiral compounds like (R)-p-Chlorophenyl phenyl sulfoxide, specialized NMR methods are employed to probe the three-dimensional structure and determine stereochemistry.

Chiral Shift Reagents and Derivatization for Stereochemical Assignment

Standard NMR spectroscopy cannot distinguish between enantiomers as they have identical spectra in an achiral solvent. To overcome this, chiral solvating agents (CSAs), also known as chiral shift reagents, or chiral derivatizing agents (CDAs) are used. researchgate.net

Chiral Shift Reagents (CSAs) are chiral compounds, often lanthanide complexes, that form transient diastereomeric complexes with the enantiomers of the analyte. researchgate.net This interaction induces a separation of NMR signals for the (R) and (S) enantiomers, allowing for the determination of enantiomeric excess by integrating the distinct peaks. For sulfoxides, chiral amines such as (R)(−)-N-(3,5-dinitrobenzoyl)-α-phenylethylamine have been shown to be effective CSAs. researchgate.net The sulfoxide oxygen atom can interact with the CSA, leading to observable chemical shift differences in the protons of the phenyl rings.

Chiral Derivatizing Agents (CDAs) involve the covalent reaction of the analyte with a chiral reagent to form a stable pair of diastereomers. These diastereomers have different physical properties and, therefore, distinct NMR spectra. wordpress.com This method can be used not only for determining enantiomeric purity but also for assigning the absolute configuration by analyzing the specific chemical shift differences in the newly formed diastereomers.

Advanced NMR Techniques (e.g., NOESY, COSY) for Structural Elucidation relevant to stereochemistry

Two-dimensional (2D) NMR experiments are powerful tools for elucidating the complete structure and relative stereochemistry of a molecule.

Correlation Spectroscopy (COSY) is a homonuclear 2D NMR experiment that reveals through-bond proton-proton (¹H-¹H) couplings. wordpress.comlongdom.org In p-Chlorophenyl phenyl sulfoxide, a COSY spectrum would show correlations between adjacent protons within each aromatic ring, confirming the substitution patterns. While not directly providing stereochemical information for this specific molecule, it is fundamental for the complete assignment of all proton signals, which is a prerequisite for more advanced NMR analysis like NOESY. longdom.org

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that identifies protons that are close to each other in space, typically within 5 Å, regardless of whether they are connected through bonds. libretexts.orgacdlabs.com This is particularly valuable for determining the stereochemistry around the sulfur atom in this compound. A NOESY experiment can reveal through-space correlations between the protons on one aromatic ring and the protons on the other. The specific pattern and intensity of these NOE cross-peaks are dependent on the spatial orientation of the two rings relative to each other, which is dictated by the stereochemistry at the sulfur center. By analyzing these spatial relationships, the relative orientation of the lone pair and the oxygen atom on the sulfur can be deduced, thereby confirming the (R) or (S) configuration. wordpress.comlibretexts.org

Mass Spectrometry Techniques in Mechanistic Studies and Derivatization

Mass spectrometry (MS) serves as a pivotal analytical tool in the investigation of reaction mechanisms involving chiral sulfoxides like this compound. Its high sensitivity and ability to distinguish between isotopes make it indispensable for elucidating complex reaction pathways, such as the Pummerer reaction, and for analyzing the products of derivatization aimed at enhancing analytical detection.